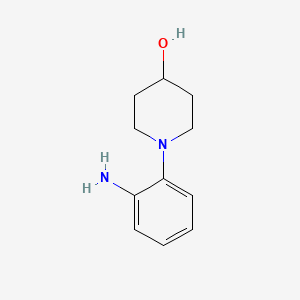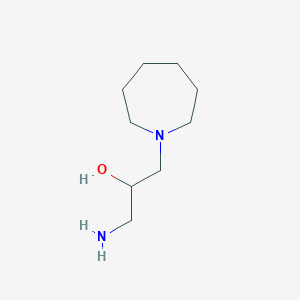
1-(2-Aminophényl)pipéridin-4-ol
Vue d'ensemble
Description
1-(2-Aminophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H16N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Applications De Recherche Scientifique
1-(2-Aminophenyl)piperidin-4-ol has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
- The role of CCR5 is crucial in the context of HIV-1 infection. It serves as a coreceptor for R5-tropic HIV-1 strains during viral entry into host cells. Inhibition of CCR5 prevents viral entry and subsequent infection .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Analyse Biochimique
Biochemical Properties
1-(2-Aminophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its potential as a CCR5 antagonist, which is a chemokine receptor involved in the entry of HIV-1 into host cells . The compound’s interaction with CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor, as well as interactions with lipophilic groups on the receptor . These interactions inhibit the binding of HIV-1 to the receptor, thereby preventing viral entry into the host cell.
Cellular Effects
1-(2-Aminophenyl)piperidin-4-ol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CCR5 antagonist impacts the signaling pathways mediated by this receptor, which are crucial for HIV-1 entry and infection . By blocking CCR5, 1-(2-Aminophenyl)piperidin-4-ol can prevent the downstream signaling events that lead to viral replication and spread. Additionally, this compound may influence gene expression related to immune response and inflammation, further contributing to its antiviral effects .
Molecular Mechanism
The molecular mechanism of 1-(2-Aminophenyl)piperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a CCR5 antagonist, it binds to the receptor through a salt-bridge interaction with the basic nitrogen atom of the piperidine ring . This binding prevents the receptor from interacting with the HIV-1 envelope glycoprotein, thereby inhibiting viral entry. Additionally, the compound’s interactions with other lipophilic groups on the receptor enhance its binding affinity and specificity . These molecular interactions result in the inhibition of CCR5-mediated signaling pathways and subsequent changes in gene expression related to viral replication and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminophenyl)piperidin-4-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1-(2-Aminophenyl)piperidin-4-ol in in vitro and in vivo studies has demonstrated sustained inhibition of CCR5-mediated signaling pathways, leading to prolonged antiviral effects
Dosage Effects in Animal Models
The effects of 1-(2-Aminophenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5-mediated signaling without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a minimum effective dose is required to achieve significant antiviral activity, while doses above this threshold may lead to toxicity . Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
1-(2-Aminophenyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, which enhance its solubility and excretion . These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(2-Aminophenyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in certain tissues . Transporters such as P-glycoprotein may play a role in its distribution, influencing its localization and accumulation within target cells . These factors are crucial for understanding the compound’s pharmacodynamics and optimizing its therapeutic potential.
Subcellular Localization
1-(2-Aminophenyl)piperidin-4-ol exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with CCR5 receptors on the cell surface is critical for its antiviral activity . Additionally, the compound’s localization within intracellular compartments may influence its interactions with other biomolecules and its overall efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)piperidin-4-ol can be synthesized through the reaction of benzylamine and 4-piperidinemethanol. The specific steps are as follows :
- Benzylamine and 4-piperidinemethanol are mixed in an appropriate molar ratio.
- The reaction is carried out at an appropriate temperature and reaction time.
- The product is then purified to obtain 1-(2-Aminophenyl)piperidin-4-ol.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2-aminophenyl)piperidin-4-one.
Reduction: Formation of 1-(2-aminophenyl)piperidin-4-amine.
Substitution: Formation of various substituted piperidines depending on the substituent used.
Comparaison Avec Des Composés Similaires
1-(2-Aminophenyl)piperidin-4-ol can be compared with other piperidine derivatives :
1-(4-Aminophenyl)piperidin-4-ol: Similar structure but with the amino group in a different position.
2-Amino-4-(1-piperidine)pyridine: Contains a pyridine ring instead of a phenyl ring.
Piperidin-4-ol derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness: 1-(2-Aminophenyl)piperidin-4-ol is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other piperidine derivatives.
Similar Compounds
- 1-(4-Aminophenyl)piperidin-4-ol
- 2-Amino-4-(1-piperidine)pyridine
- Piperidin-4-ol derivatives
Propriétés
IUPAC Name |
1-(2-aminophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4,9,14H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXSBUSJNPXVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588498 | |
| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252758-96-6 | |
| Record name | 1-(2-Aminophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)







![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)



